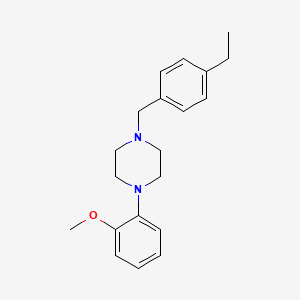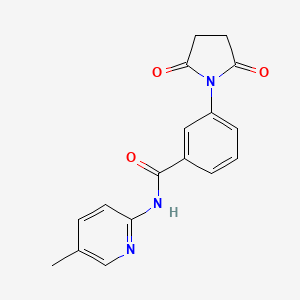![molecular formula C17H22N2O3S B5787889 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B5787889.png)
4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine, also known as O-304, is a compound that has been studied for its potential use as an antipsychotic drug. It belongs to the class of compounds known as sigma-1 receptor antagonists, which have been shown to have potential therapeutic effects for various psychiatric and neurological disorders. In
作用机制
The mechanism of action of 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine is thought to involve the antagonism of sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain, and have been implicated in various physiological and pathological processes, including pain, addiction, and neurodegeneration. Sigma-1 receptor antagonists have been shown to have potential therapeutic effects for various psychiatric and neurological disorders, and 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been shown to have potent sigma-1 receptor antagonism.
Biochemical and Physiological Effects:
4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been shown to have potent sigma-1 receptor antagonism, and has been studied in several animal models of psychiatric and neurological disorders. In these studies, 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been shown to have potential therapeutic effects for depression, anxiety, schizophrenia, and Alzheimer's disease. 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has also been shown to have potential analgesic effects, and has been studied in animal models of pain.
实验室实验的优点和局限性
One advantage of using 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine in lab experiments is its potent sigma-1 receptor antagonism, which allows for the study of sigma-1 receptor-mediated processes. However, one limitation of using 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine in lab experiments is its potential toxicity, which can limit its use in certain assays.
未来方向
There are several future directions for the study of 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine. One direction is the further study of its potential therapeutic effects for various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. Another direction is the study of its potential analgesic effects in animal models of pain. Additionally, the development of more potent and selective sigma-1 receptor antagonists, including 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine, could lead to the development of new drugs for the treatment of these disorders.
合成方法
The synthesis of 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine involves several steps, including the reaction of 2-(1-pyrrolidinyl)acetic acid with thionyl chloride to form 2-(1-pyrrolidinyl)acetyl chloride. The resulting compound is then reacted with 4-(2-hydroxyethoxy)phenyl isothiocyanate to form the intermediate compound, which is then reacted with morpholine to form 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine. The synthesis of 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been described in detail in several scientific publications.
科学研究应用
4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been studied for its potential use as an antipsychotic drug, as well as for its potential therapeutic effects for other psychiatric and neurological disorders. Sigma-1 receptor antagonists have been shown to have potential therapeutic effects for various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been shown to have potent sigma-1 receptor antagonism, and has been studied in several animal models of these disorders.
属性
IUPAC Name |
2-[4-(morpholine-4-carbothioyl)phenoxy]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-16(18-7-1-2-8-18)13-22-15-5-3-14(4-6-15)17(23)19-9-11-21-12-10-19/h3-6H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVJAWRUDRTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[2-Oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)

![N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B5787848.png)

![4-[(2-chlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B5787861.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)
![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5787880.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)

![N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)
